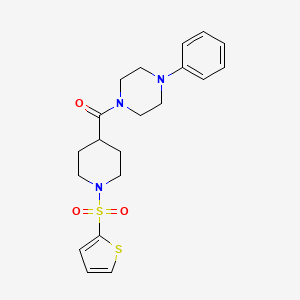

(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Description

This compound features a 4-phenylpiperazine moiety linked via a methanone group to a piperidin-4-yl ring substituted with a thiophen-2-ylsulfonyl group. Its synthesis likely involves coupling a 4-phenylpiperazine derivative with a thiophene-2-sulfonyl chloride-modified piperidine precursor under reflux conditions, analogous to methods described for related sulfonylpiperazine compounds .

Properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S2/c24-20(22-14-12-21(13-15-22)18-5-2-1-3-6-18)17-8-10-23(11-9-17)28(25,26)19-7-4-16-27-19/h1-7,16-17H,8-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXGMPHYIQCTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Moiety: Starting with phenylpiperazine, which can be synthesized through the reaction of phenylamine with ethylene diamine.

Introduction of the Thiophene Group: The thiophene-2-ylsulfonyl group can be introduced via sulfonylation reactions using thiophene-2-sulfonyl chloride.

Coupling with Piperidine: The final step involves coupling the piperazine and thiophene-2-ylsulfonyl groups with a piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation of the thiophene ring.

Reduction: Reducing agents like NaBH4 (Sodium borohydride) for the reduction of the carbonyl group.

Substitution: Nucleophiles such as amines or alkyl halides for substitution reactions on the piperazine or piperidine rings.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperazine or piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C20H25N3O3S2

IUPAC Name: (4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

CAS Number: 326023-43-2

The compound features a piperazine ring and a thiophene ring, which are known for their significant biological activities. The presence of these functional groups contributes to its unique properties and potential interactions with various biological targets.

Therapeutic Potential

- Anxiolytic and Antidepressant Effects :

- Antimicrobial Activity :

- Cancer Research :

Case Studies

Research on this compound has yielded several case studies highlighting its applications:

Mechanism of Action

The mechanism of action of (4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Receptors: Acting as an agonist or antagonist at specific receptors.

Enzyme Inhibition: Inhibiting the activity of enzymes by binding to their active sites.

Signal Transduction Modulation: Affecting cellular signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Structural Variations in the Piperazine Ring

- Trifluoromethyl Substitution: Compound MK47 (2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) introduces a CF₃ group on the phenyl ring, enhancing hydrophobicity and electron-withdrawing effects. This substitution often improves receptor binding affinity but may reduce solubility .

Table 1: Piperazine Ring Modifications

| Compound | Substituent on Piperazine | Key Property Impact | Reference |

|---|---|---|---|

| Target Compound | Phenyl | Balanced hydrophobicity | - |

| MK47 | 4-CF₃-phenyl | Enhanced binding affinity | |

| 6e | Benzhydryl | Increased steric bulk |

Sulfonyl Group Variations

- Thiophene vs. The latter often include sulfamoyl or nitro substituents, which can enhance hydrogen bonding or metabolic stability .

- Positional Effects: In compound 6f, a 3-sulfamoylaminophenylsulfonyl group at the piperidine position introduces polar interactions, contrasting with the non-polar thiophene sulfonyl in the target compound .

Table 2: Sulfonyl Group Comparisons

Linker and Backbone Modifications

- Methanone vs. Ethanone/Butanone: The methanone linker in the target compound provides a shorter spacer compared to MK38 (1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one), which has a butanone chain. Longer linkers may increase flexibility and alter binding pocket accessibility .

- Piperidine vs. Pyrimidine Cores :

Compounds like 11a-j (from ) replace the piperidine with a pyrimidinyl core, introducing additional hydrogen-bonding sites via nitrogen atoms .

Table 3: Linker and Core Variations

Physicochemical and Pharmacokinetic Properties

- Molecular Weight (MW): The target compound’s estimated MW (~450–470 g/mol) is comparable to analogs like G404-2023 (MW 445.58), which shares a piperidine-methanone scaffold . High MW may limit blood-brain barrier penetration.

- Melting Points : Analogs with benzhydryl groups (e.g., 6e) exhibit high melting points (up to 230°C), suggesting crystalline stability, while trifluoromethyl-substituted compounds may have lower solubility due to hydrophobicity .

Biological Activity

The compound (4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders and possibly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.51 g/mol . The structure features a piperazine moiety, a thiophene ring, and a sulfonamide group, which are significant for interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.51 g/mol |

| CAS Number | 1009669-68-4 |

| Density | N/A |

| Boiling Point | N/A |

The compound is hypothesized to interact with neurotransmitter receptors in the brain, particularly serotonin receptors , due to its structural similarities with known piperazine derivatives that exhibit such activity. This interaction may modulate neurotransmission, potentially leading to therapeutic effects in mood disorders and anxiety.

Inhibitory Effects

Research indicates that compounds similar to this compound demonstrate inhibitory effects on tyrosinase (TYR) , an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating conditions like hyperpigmentation.

In a study evaluating various derivatives, compounds featuring the piperazine structure exhibited significant inhibition of TYR activity, with one derivative showing an IC50 value of 3.8 μM , indicating potent activity against the enzyme .

Study on Antimicrobial Activity

A comparative study involving similar piperazine derivatives highlighted their antimicrobial properties. The results indicated that modifications to the piperazine structure could enhance antibacterial efficacy. The presence of a thiophene moiety was found to contribute positively to the antimicrobial activity against various bacterial strains.

Evaluation of Antioxidant Properties

In vitro assays have shown that derivatives based on the piperazine-thiophene framework possess antioxidant properties. For instance, one study reported that certain compounds demonstrated no cytotoxic effects in cell viability assays up to concentrations of 25 μM , while still exhibiting significant antioxidant activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-Phenylpiperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone?

- Methodological Answer : The compound can be synthesized via a multi-step approach. For example, a similar piperazine-piperidinone derivative was prepared by reacting a nitrobenzoyl chloride with a substituted piperazine in the presence of triethylamine, followed by reduction using SnCl₂ to yield the final amine product . Key steps include:

- Coupling Reaction : Use triethylamine to facilitate nucleophilic substitution between acyl chlorides and piperazine derivatives.

- Reduction : Apply SnCl₂ in acidic conditions for nitro-to-amine reduction.

- Purification : Employ column chromatography with silica gel and solvents like dichloromethane/methanol.

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm functional groups (e.g., sulfonyl, piperazine rings) .

- X-ray Crystallography : Resolve single-crystal structures to determine bond lengths, angles, and spatial arrangement, as demonstrated for analogous piperazinone derivatives (e.g., β = 91.559° in monoclinic systems) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for piperazine derivatives, which highlight:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Storage : Keep in dry, cool conditions (< -20°C for long-term stability) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation of the piperidine moiety?

- Methodological Answer : Key factors include:

- Catalyst Selection : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts-type sulfonylation .

- Solvent Optimization : Polar aprotic solvents like DMF may enhance reactivity compared to THF .

- Temperature Control : Moderate heating (40–60°C) balances reaction rate and byproduct formation .

- Data Contradiction Analysis : Conflicting reports on sulfonylation efficiency may arise from steric hindrance; computational modeling (DFT) can predict reactive sites .

Q. What strategies resolve discrepancies in crystallographic data for similar piperazinone derivatives?

- Methodological Answer : Address inconsistencies via:

- Multi-Technique Validation : Cross-validate XRD data with NMR/IR to confirm functional group orientations .

- Temperature-Dependent Studies : Collect data at varying temperatures (e.g., 113 K vs. 298 K) to assess thermal motion effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .

Q. How can the compound’s potential bioactivity be evaluated in silico?

- Methodological Answer : Use computational tools to:

- Molecular Docking : Screen against targets like serotonin or histamine receptors, given the structural similarity to bioactive piperazine derivatives .

- ADMET Prediction : Assess pharmacokinetics (e.g., logP, BBB permeability) using QSAR models .

- Dynamic Simulations : Perform MD simulations to study ligand-receptor binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.